Cas no 2172169-67-2 (4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-3-methoxybutanoic acid)

4-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-3-methoxybutanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its key structural features include a central Fmoc-protected amine group and methoxy-substituted butanoic acid termini, offering controlled reactivity during solid-phase peptide assembly. The compound's dual methoxy functionalities enhance solubility in common organic solvents, facilitating efficient coupling reactions. Its orthogonal protecting group strategy enables selective deprotection under mild basic conditions while maintaining acid-labile side-chain protections. This derivative is particularly useful for introducing modified amino acid residues into peptide sequences, enabling the synthesis of structurally complex or constrained peptides for research in medicinal chemistry and bioconjugation.
4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-3-methoxybutanoic acid structure
2172169-67-2 structure
商品名:4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-3-methoxybutanoic acid
CAS番号:2172169-67-2
MF:C25H30N2O7
メガワット:470.514907360077
CID:6440694
PubChem ID:165502778

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-3-methoxybutanoic acid 化学的及び物理的性質

名前と識別子

    • 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-3-methoxybutanoic acid
    • EN300-1479677
    • 4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]-3-methoxybutanoic acid
    • 2172169-67-2
    • インチ: 1S/C25H30N2O7/c1-32-16(11-23(28)26-13-17(33-2)12-24(29)30)14-27-25(31)34-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,16-17,22H,11-15H2,1-2H3,(H,26,28)(H,27,31)(H,29,30)
    • InChIKey: OPBJHEKHTSDVNZ-UHFFFAOYSA-N
    • ほほえんだ: O(C(NCC(CC(NCC(CC(=O)O)OC)=O)OC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 470.20530130g/mol
  • どういたいしつりょう: 470.20530130g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 7
  • 重原子数: 34
  • 回転可能化学結合数: 13
  • 複雑さ: 666
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 123Ų

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-3-methoxybutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1479677-250mg
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]-3-methoxybutanoic acid
2172169-67-2
250mg
$3099.0 2023-09-28
Enamine
EN300-1479677-50mg
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]-3-methoxybutanoic acid
2172169-67-2
50mg
$2829.0 2023-09-28
Enamine
EN300-1479677-5000mg
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]-3-methoxybutanoic acid
2172169-67-2
5000mg
$9769.0 2023-09-28
Enamine
EN300-1479677-2500mg
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]-3-methoxybutanoic acid
2172169-67-2
2500mg
$6602.0 2023-09-28
Enamine
EN300-1479677-500mg
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]-3-methoxybutanoic acid
2172169-67-2
500mg
$3233.0 2023-09-28
Enamine
EN300-1479677-100mg
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]-3-methoxybutanoic acid
2172169-67-2
100mg
$2963.0 2023-09-28
Enamine
EN300-1479677-1000mg
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]-3-methoxybutanoic acid
2172169-67-2
1000mg
$3368.0 2023-09-28
Enamine
EN300-1479677-10000mg
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]-3-methoxybutanoic acid
2172169-67-2
10000mg
$14487.0 2023-09-28
Enamine
EN300-1479677-1.0g
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxybutanamido]-3-methoxybutanoic acid
2172169-67-2
1g
$0.0 2023-06-06

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-3-methoxybutanoic acid 関連文献

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-3-methoxybutanoic acidに関する追加情報

4-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-3-methoxybutanoic Acid: A Comprehensive Overview

The compound with CAS No. 2172169-67-2, known as 4-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-3-methoxybutanoic acid, is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a methoxybutanamide moiety, and a carboxylic acid functional group. The combination of these structural elements makes it a versatile building block for advanced chemical synthesis and applications.

Recent studies have highlighted the importance of Fmoc-containing compounds in peptide synthesis and drug delivery systems. The Fmoc group, derived from fluorene, is widely used as a protecting group in solid-phase peptide synthesis due to its stability and ease of removal under specific conditions. In the case of 4-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-3-methoxybutanoic acid, the Fmoc group plays a crucial role in controlling the reactivity of the amide bonds during synthesis. This property has led to its exploration in the development of bioconjugates and targeted drug delivery systems.

The methoxybutanamide moiety in this compound adds another layer of functionality, enhancing its solubility and bioavailability. Methoxy groups are known for their ability to improve the pharmacokinetic properties of molecules, making this compound an attractive candidate for pharmaceutical applications. Recent research has focused on optimizing the synthesis of similar compounds to enhance their stability and efficacy in biological systems.

In terms of synthesis, 4-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-3-methoxybutanoic acid can be prepared through a multi-step process involving nucleophilic substitution, amide bond formation, and oxidation reactions. The use of fluorenylmethyloxycarbonyl chloride (FMOC-Cl) as a reagent is pivotal in introducing the Fmoc group into the molecule. Researchers have also explored alternative synthetic pathways to improve yield and purity, leveraging advancements in catalytic chemistry and green chemistry principles.

One of the most promising applications of this compound lies in its potential as a precursor for more complex molecules with tailored functionalities. For instance, its use in the construction of bioactive peptides and oligonucleotides has been reported in recent studies. The ability to precisely control the placement of functional groups during synthesis enables the creation of molecules with specific biological activities, such as enzyme inhibitors or receptor agonists.

Moreover, the presence of both amide and carboxylic acid groups makes this compound suitable for use in polymer chemistry. The amide bonds can serve as cross-linking agents in polymeric materials, while the carboxylic acid group can participate in esterification or amidation reactions to form more complex structures. This versatility has led to its investigation in the development of biodegradable polymers and hydrogels for biomedical applications.

Recent advancements in computational chemistry have also contributed to a deeper understanding of this compound's properties. Molecular modeling studies have provided insights into its electronic structure, reactivity, and interactions with biological systems. These findings have guided experimental efforts to optimize its performance in various applications.

In conclusion, 4-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxybutanamido-3-methoxybutanoic acid represents a valuable addition to the arsenal of tools available to chemists and materials scientists. Its unique structure, combined with recent advances in synthesis and application techniques, positions it as a key player in the development of next-generation materials and therapeutic agents.

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